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trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18N2O4·HCl. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is notable for its structural properties, particularly the presence of both an amino group and a carboxylic acid group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The compound's IUPAC name is 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride. Its molecular weight is approximately 266.72 g/mol, and it exhibits characteristics typical of amino acids, including solubility in water due to the presence of polar functional groups .
The chemical reactivity of trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can engage in esterification and amidation reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions without interference from the amine .
Common reactions involving this compound include:
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride exhibits biological activity primarily due to its structural resemblance to naturally occurring amino acids. It has been studied for its potential role in enzyme-substrate interactions and protein folding studies. The compound's ability to mimic certain biological molecules makes it valuable in biochemical research, particularly in understanding protein dynamics and interactions .
Additionally, its derivatives have been explored for pharmacological applications, particularly in targeting neurological and inflammatory conditions. The unique structural features may enhance binding affinity to specific receptors or enzymes, thereby influencing biological pathways .
The synthesis of trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves several key steps:
These synthetic routes may utilize solvents such as dichloromethane and require careful control of reaction conditions to maximize yield and purity .
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications across several fields:
Interaction studies involving trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride focus on its binding mechanisms with various biological targets. The Boc group influences steric hindrance and can modulate binding affinity towards enzymes or receptors. Studies have shown that variations in the structure can significantly affect interaction strength and specificity, making this compound a valuable tool in drug design and development .
Several compounds share structural similarities with trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| cis-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | C10H18N2O4 | Geometric isomer with different spatial arrangement affecting reactivity |
| trans-4-Amino-1-Fmoc-pyrrolidine-3-carboxylic acid | C20H20N2O4 | Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group; used in peptide synthesis |
| 4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester | C11H20N2O4 | Methyl ester derivative; alters solubility and reactivity compared to the parent compound |
These compounds exhibit unique properties that differentiate them from trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride, particularly concerning their reactivity profiles and applications in synthesis or biological studies .